![molecular formula C19H20N4O2S B2912748 Benzo[d]thiazol-6-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034497-19-1](/img/structure/B2912748.png)

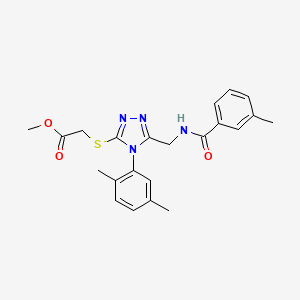

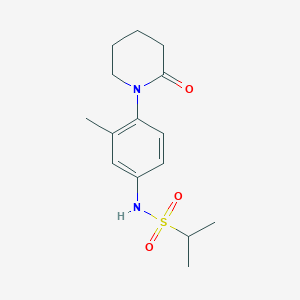

Benzo[d]thiazol-6-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Aplicaciones Científicas De Investigación

Anti-Tubercular Compounds

Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory effects against M. tuberculosis, with some new benzothiazole derivatives demonstrating better inhibition potency than standard reference drugs .

Antimicrobial Activity

Some benzothiazole compounds have been found to possess antimicrobial activity . However, the presence of an O-alkyl moiety at certain positions of the phenyl group can eliminate this antimicrobial activity .

Anti-Cancer Compounds

Benzothiazole derivatives have been studied for their potential as anti-cancer compounds . For example, treatment of certain cells with a benzothiazole derivative induced S phase arrest, up-regulated pro-apoptotic proteins, down-regulated anti-apoptotic proteins, activated caspase-3, and subsequently induced mitochondrial dysfunction to induce cell apoptosis .

Synthesis of New Drugs

Benzothiazole is an important synthon in the development of new drugs . Its derivatives show a broad range of chemical and biological properties, making it a valuable component in drug development .

Mechanism of Resistance Studies

Studies on benzothiazole derivatives also provide insights into the mechanisms of resistance of anti-TB drugs . Understanding these mechanisms can help in the development of more effective treatments .

Structure-Activity Relationships

Research on benzothiazole derivatives contributes to our understanding of structure-activity relationships . This knowledge can guide the design of more potent inhibitors with enhanced anti-tubercular activity .

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit weak cox-1 inhibitory activity . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes such as inflammation and pain.

Mode of Action

Based on its potential cox-1 inhibitory activity , it can be inferred that it may interfere with the enzymatic activity of COX-1, thereby reducing the production of prostaglandins.

Biochemical Pathways

The compound, by potentially inhibiting COX-1, may affect the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes. By inhibiting COX-1, the compound could reduce the levels of prostaglandins, thereby potentially affecting processes such as inflammation and pain sensation.

Result of Action

Based on its potential cox-1 inhibitory activity , it can be inferred that it may lead to a reduction in the levels of prostaglandins, which could potentially result in reduced inflammation and pain sensation.

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-benzothiazol-6-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-12-9-18(22-13(2)21-12)25-15-5-7-23(8-6-15)19(24)14-3-4-16-17(10-14)26-11-20-16/h3-4,9-11,15H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXDJOOFDNXHAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-6-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2912668.png)

![(1R,2R,5R,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-octahydro-2H-dispiro[naphthalene-1,2':5',3''-bis(oxolane)]-5''-one](/img/structure/B2912672.png)

![1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2912674.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2912677.png)

![2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2912680.png)

![5-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]furan-2-carboxamide](/img/structure/B2912685.png)